Cas no 1394041-38-3 (tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1394041-38-3x500.png)
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
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- インチ: 1S/C11H22N2O3/c1-8(9-7-12-5-6-15-9)13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
- InChIKey: CSBAYRDPGXSOBY-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC(C1OCCNC1)C
計算された属性
- せいみつぶんしりょう: 230.163
- どういたいしつりょう: 230.163
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6A^2
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12514-500MG |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 95% | 500MG |
¥ 3,036.00 | 2023-04-03 | |
Enamine | EN300-108028-0.25g |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 93% | 0.25g |
$524.0 | 2023-10-28 | |
TRC | B813643-50mg |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 50mg |
$ 250.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00971775-1g |
tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 95% | 1g |
¥2898.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12514-250MG |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 95% | 250MG |
¥ 1,821.00 | 2023-04-03 | |
A2B Chem LLC | AV45963-500mg |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 93% | 500mg |
$903.00 | 2024-04-20 | |
1PlusChem | 1P01A0GB-250mg |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 95% | 250mg |
$704.00 | 2025-03-04 | |
Aaron | AR01A0ON-50mg |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 95% | 50mg |
$362.00 | 2025-02-08 | |
Aaron | AR01A0ON-5g |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 93% | 5g |
$4240.00 | 2023-12-16 | |
Aaron | AR01A0ON-1g |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate |
1394041-38-3 | 95% | 1g |
$1479.00 | 2025-02-08 |
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1394041-38-3 and Product Name: Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate, identified by its Chemical Abstracts Service (CAS) number 1394041-38-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their structural stability and bioactivity. The presence of a tert-butyl group and a morpholine moiety in its molecular structure imparts unique chemical properties, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.
The morpholin-2-yl substituent, specifically located at the ethyl chain of the carbamate group, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic profiles. Morpholine derivatives are known for their ability to enhance solubility and improve metabolic stability, which are critical factors in drug design. This feature makes Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate an attractive scaffold for developing novel therapeutic agents that require efficient absorption, distribution, metabolism, and excretion (ADME) properties.
In recent years, there has been a growing interest in carbamate-based compounds due to their potential applications in treating various diseases, including neurological disorders, inflammatory conditions, and infectious diseases. The tert-butyl group in the compound's structure not only contributes to its stability but also influences its interactions with biological targets. This group is often employed in drug molecules to enhance binding affinity and reduce unwanted side effects. The combination of these structural elements suggests that Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate could serve as a promising intermediate or lead compound in the synthesis of next-generation pharmaceuticals.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the morpholine moiety can interact with specific enzymes and receptors, potentially leading to therapeutic effects. For instance, morpholine derivatives have been investigated for their role in modulating neurotransmitter pathways, which could be relevant for developing treatments against conditions like depression and anxiety. The tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate structure may offer a unique balance between efficacy and safety, making it a candidate for further preclinical and clinical evaluations.
The synthesis of Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the morpholin-2-yl group necessitates careful selection of reagents and catalysts to avoid unwanted byproducts. Techniques such as nucleophilic substitution reactions and protecting group strategies are commonly employed in its synthesis. The tert-butyl carbamate group is typically introduced through reactions involving isocyanates or carbamates, which are well-established methods in organic synthesis.
From a regulatory perspective, the production and handling of Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate must adhere to stringent guidelines to ensure safety and compliance with international standards. While it is not classified as a hazardous or controlled substance under current regulations, proper laboratory protocols must be followed to minimize risks associated with chemical handling. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and disposing of waste materials responsibly.
The potential applications of Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in agrochemicals, where carbamate-based compounds can serve as intermediates for developing pesticides and herbicides with improved environmental profiles. Additionally, its structural features make it a candidate for use in material science applications, such as coatings or adhesives that require enhanced durability and chemical resistance.
In conclusion, Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate (CAS No. 1394041-38-3) represents a significant advancement in the field of organic chemistry and pharmaceutical research. Its unique structural composition, characterized by the presence of both tert-butyl and morpholin-2-yl groups, offers numerous opportunities for developing innovative therapeutic solutions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing global health challenges.
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